Methyl 3-(7-Nitro-3-indolyl)propanoate
Description
Methyl 3-(7-Nitro-3-indolyl)propanoate is a nitro-substituted indole derivative with a propanoate ester group at the 3-position of the indole ring and a nitro (-NO₂) substituent at the 7-position. The compound’s structure confers unique electronic and steric properties due to the electron-withdrawing nitro group, which influences reactivity, solubility, and stability. Potential applications include use as a synthetic intermediate in pharmaceuticals, agrochemicals, or materials science, where nitro groups often serve as precursors for further functionalization (e.g., reduction to amines) .
Properties
Molecular Formula |
C12H12N2O4 |
|---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
methyl 3-(7-nitro-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C12H12N2O4/c1-18-11(15)6-5-8-7-13-12-9(8)3-2-4-10(12)14(16)17/h2-4,7,13H,5-6H2,1H3 |
InChI Key |
BNIRHTXCMKDKIM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CNC2=C1C=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD31977900 typically involves a series of well-defined chemical reactions. One common method starts with the reaction of 1,4-diiodo-2,5-dibromobenzene with [(3-cyanopropyl)di-isopropylsilyl]acetylene. This intermediate is then connected using a dialkyne-type linker, functionalized with methoxynaphthalene units, trimerized using 1,4-dibromobenzene linkers, and subjected to a final aromatization step .
Industrial Production Methods
Industrial production of MFCD31977900 often employs automated systems to ensure consistency and efficiency. For example, solid phase extraction systems and nitrogen blowdown evaporators are used to optimize sample preparation and maximize yield .
Chemical Reactions Analysis
Types of Reactions
MFCD31977900 undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: N-bromosuccinimide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride for reduction reactions.
Substitution Reagents: Sodium methoxide for halogen substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with N-bromosuccinimide can yield sulfilimine products .
Scientific Research Applications
MFCD31977900 has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing carbon nanotubes and other advanced materials.
Biology: Employed in the study of cellular mechanisms and interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Mechanism of Action
The mechanism of action of MFCD31977900 involves its interaction with specific molecular targets and pathways. For instance, it can act as an agonist or antagonist in biochemical pathways, influencing cellular functions and responses. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1 summarizes key structural and molecular differences between Methyl 3-(7-Nitro-3-indolyl)propanoate and its analogs:
*Note: Data for this compound are estimated based on structural analogs.
Key Observations:
- Substituent Effects: The nitro group (strong electron-withdrawing) increases molecular weight and polarity compared to the methyl (electron-donating) and allyl (neutral) analogs. This enhances electrophilic substitution resistance and alters solubility (e.g., lower solubility in non-polar solvents) . Allyl groups introduce steric bulk, affecting reaction yields (84% vs. 51% in ) and physical states (oil vs. solid) .
- Functional Group Positioning: The propanoate ester at the 3-position (vs.
Physical and Spectroscopic Properties
- Nitro Group Impact: Expected strong UV-Vis absorption due to conjugation with the indole ring. IR spectroscopy would show characteristic NO₂ asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹). ¹H NMR: Deshielding of adjacent protons due to nitro’s electron-withdrawing effect .
- Comparison with Methyl Analog: The methyl-substituted compound (C₁₃H₁₅NO₂) is less polar, with lower molecular weight (217.26 vs. ~249.24), influencing chromatographic behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
